

# A Comparative Guide to the Thermodynamic Stability of Calcite, Aragonite, and Ikaite

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## Compound of Interest

Compound Name: *Calcium carbonate hexahydrate*

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This guide provides an objective comparison of the thermodynamic stability of three key calcium carbonate polymorphs: calcite, aragonite, and ikaite. Understanding the subtle yet critical differences in their stability is paramount for researchers in fields ranging from geochemistry and materials science to pharmaceuticals, where controlling crystallization and polymorphism is crucial for product efficacy and stability. This document summarizes key experimental data, outlines the methodologies used for their determination, and visually represents their stability relationships.

## Thermodynamic Stability Overview

Under standard ambient conditions (298.15 K and 1 bar), the thermodynamic stability of the anhydrous calcium carbonate polymorphs follows the order: calcite > aragonite. Ikaite ( $\text{CaCO}_3 \cdot 6\text{H}_2\text{O}$ ), a hydrated form of calcium carbonate, is metastable under these conditions and is typically found in nature in cold environments, such as polar sea ice and glacial sediments. Its stability is favored by low temperatures and high pressures. While metastable at the Earth's surface, ikaite's formation can be kinetically favored under certain conditions, and it is often considered a precursor to the formation of anhydrous polymorphs.

## Quantitative Thermodynamic Data

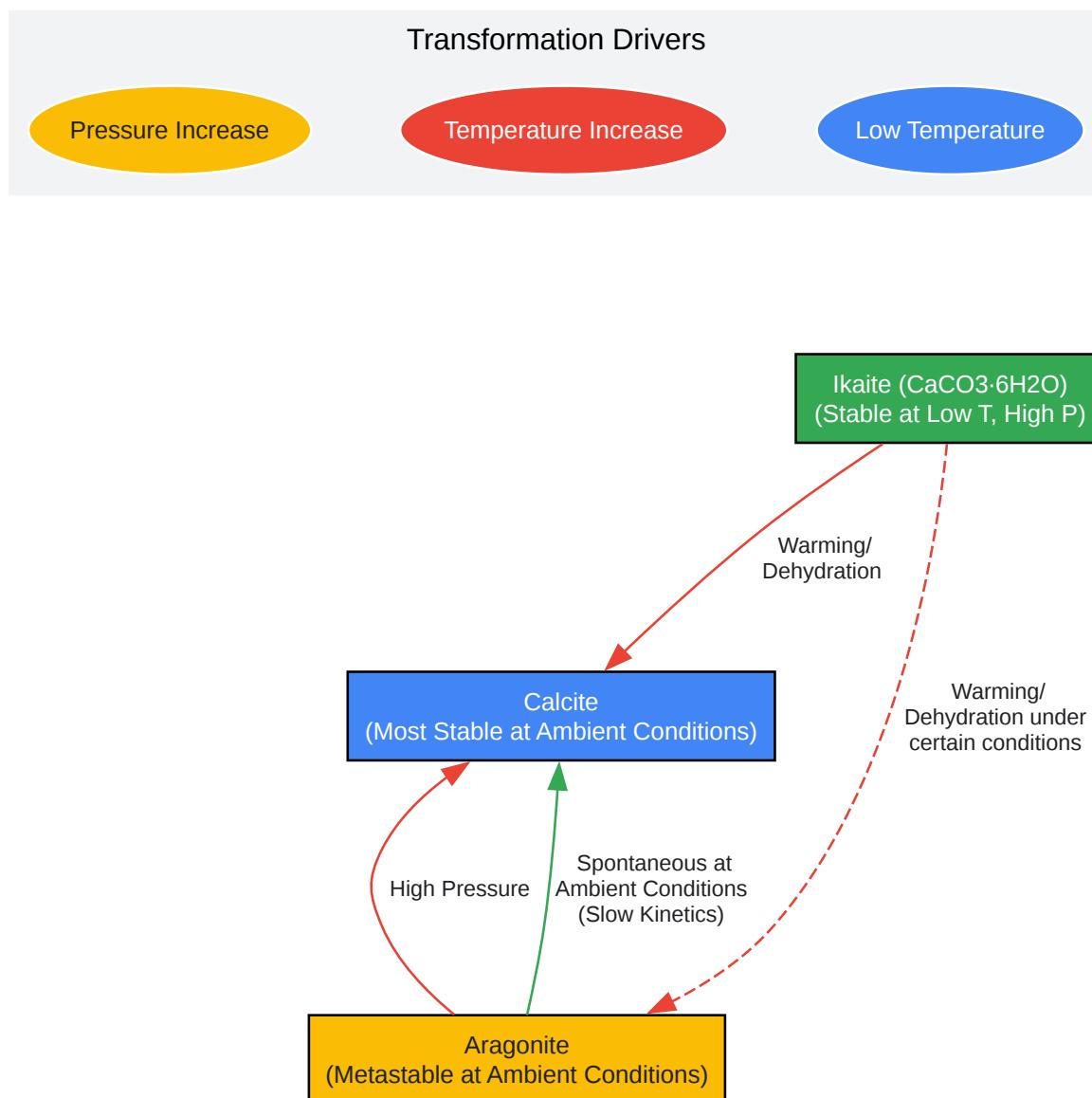
The following table summarizes the standard molar thermodynamic properties for calcite, aragonite, and ikaite at 298.15 K (25 °C) and 1 bar. These values are essential for predicting

the spontaneity of transformations between the polymorphs under various conditions.

Thermodynamic Property	Calcite	Aragonite	Ikaite ( $\text{CaCO}_3 \cdot 6\text{H}_2\text{O}$ )
Standard Gibbs Free Energy of Formation ( $\Delta G_f^\circ$ ) (kJ/mol)	-1128.8	-1127.8	-2541.9 $\pm$ 0.66[1]
Standard Enthalpy of Formation ( $\Delta H_f^\circ$ ) (kJ/mol)	-1206.9	-1207.1	-2973.4 $\pm$ 1.02[1]
Standard Molar Entropy ( $S^\circ$ ) (J/mol·K)	92.9	88.7[2]	306.6 $\pm$ 1.2[1]
Log of the Solubility Product ( $\log K_{\text{sp}}$ ) at 25°C	-8.480 $\pm$ 0.020	-8.336 $\pm$ 0.020	-7.20 (at 0°C)[3]

## Stability Relationships and Phase Transitions

The thermodynamic stability of these polymorphs is dependent on temperature and pressure. The following diagram illustrates the general stability fields and transformation pathways.

Stability Relationships of CaCO<sub>3</sub> Polymorphs[Click to download full resolution via product page](#)

Caption: Phase stability relationships of calcite, aragonite, and ikaite.

## Experimental Protocols

The thermodynamic data presented in this guide are derived from various experimental techniques. The primary methods employed are solution calorimetry and solubility studies.

## Solution Calorimetry

Solution calorimetry is a powerful technique for determining the enthalpy of formation ( $\Delta H_f^\circ$ ) of minerals.

Methodology:

- Sample Preparation: A precisely weighed sample of the mineral polymorph (e.g., calcite, aragonite) is prepared. For synthetic samples, characterization by X-ray diffraction (XRD) and other techniques is crucial to confirm phase purity.
- Calorimeter Setup: A high-precision calorimeter, often a Tian-Calvet type microcalorimeter, is used. The solvent is typically a strong acid, such as hydrochloric acid or hydrofluoric acid, held at a constant temperature (e.g., 298.15 K).
- Dissolution: The mineral sample is dropped into the solvent, and the heat evolved or absorbed during the dissolution process is measured with high sensitivity.
- Enthalpy of Solution Calculation: The measured heat change corresponds to the enthalpy of solution ( $\Delta H_{\text{soln}}$ ).
- Thermochemical Cycle: By measuring the enthalpies of solution for the constituent elements or oxides in the same solvent, a thermochemical cycle (Hess's Law) is constructed. This allows for the calculation of the standard enthalpy of formation ( $\Delta H_f^\circ$ ) of the mineral. For example, the enthalpy of formation of  $\text{CaCO}_3$  can be determined by measuring the enthalpies of solution of  $\text{CaCO}_3$ ,  $\text{CaO}$ , and  $\text{CO}_2$  (gas) in the same acid.

For metastable phases like ikaite, low-temperature calorimetry is necessary to prevent decomposition during the experiment.

## Solubility Studies

Solubility experiments are used to determine the solubility product constant ( $K_{\text{sp}}$ ) and, from its temperature dependence, the Gibbs free energy ( $\Delta G^\circ$ ), enthalpy ( $\Delta H^\circ$ ), and entropy ( $\Delta S^\circ$ ) of dissolution.

Methodology:

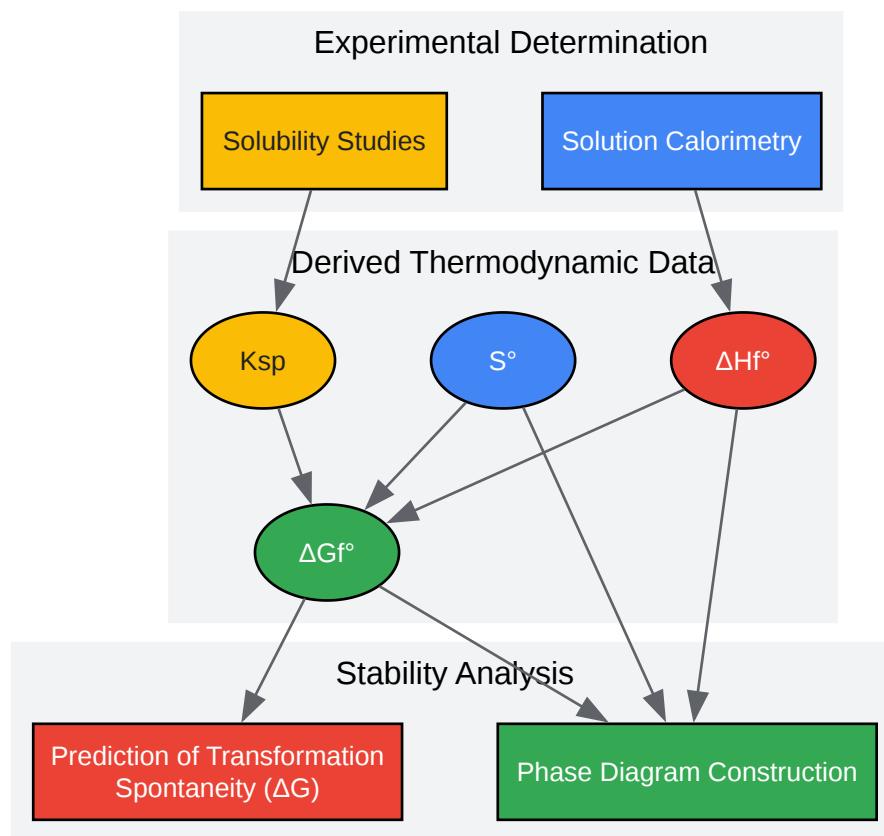
- **Equilibration:** A pure sample of the mineral is equilibrated with a solvent (typically deionized water or a solution of known ionic strength) in a sealed reaction vessel at a constant temperature and pressure. For sparingly soluble salts like calcium carbonate, achieving equilibrium can take from days to weeks. The system is continuously stirred or agitated to facilitate equilibrium.
- **Sampling and Analysis:** Once equilibrium is reached, the aqueous solution is filtered to remove any solid particles. The concentration of the constituent ions (e.g.,  $\text{Ca}^{2+}$  and  $\text{CO}_3^{2-}$ ) in the filtrate is then determined using analytical techniques such as atomic absorption spectroscopy (AAS), inductively coupled plasma mass spectrometry (ICP-MS), or ion chromatography. The pH of the solution is also measured.
- **Calculation of  $K_{\text{sp}}$ :** The activities of the ions are calculated from their concentrations using activity coefficient models (e.g., Debye-Hückel or Pitzer equations). The solubility product ( $K_{\text{sp}}$ ) is then calculated from the product of the ion activities raised to the power of their stoichiometric coefficients.
- **Temperature Dependence:** By performing solubility measurements at a range of temperatures, the temperature dependence of the  $K_{\text{sp}}$  can be determined. This allows for the calculation of the standard Gibbs free energy of dissolution ( $\Delta G^\circ = -RT\ln K_{\text{sp}}$ ), and from the van't Hoff equation ( $d(\ln K_{\text{sp}})/dT = \Delta H^\circ/RT^2$ ), the standard enthalpy of dissolution ( $\Delta H^\circ$ ) can be derived. The standard entropy of dissolution ( $\Delta S^\circ$ ) can then be calculated using the Gibbs-Helmholtz equation ( $\Delta G^\circ = \Delta H^\circ - T\Delta S^\circ$ ).

For a metastable mineral like ikaite, solubility experiments must be conducted at low temperatures where its dissolution and transformation to a more stable phase are slow enough to allow for the measurement of its solubility.<sup>[1]</sup>

## Logical Workflow for Stability Determination

The determination of the thermodynamic stability of these polymorphs follows a logical experimental and computational workflow.

## Workflow for Thermodynamic Stability Analysis

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Caption: Workflow for determining and analyzing thermodynamic stability.

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